N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide” would be expected to be characterized by techniques such as proton nuclear magnetic resonance (1 H NMR), carbon-13 nuclear magnetic resonance (13 C NMR), and High Resolution Mass Spectrometer (HRMS) . These techniques would provide detailed information about the compound’s atomic composition and structure.Scientific Research Applications
Influenza A Virus Inhibition
Furan-carboxamide derivatives, closely related to the compound , have been identified as potent inhibitors of the influenza A H5N1 virus. A study by Yongshi et al. (2017) highlighted the anti-influenza activity of these derivatives, particularly noting the significant influence of the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) on this activity (Yu Yongshi et al., 2017).
Application in Dye-Sensitized Solar Cells
Kim et al. (2011) demonstrated the use of phenothiazine derivatives with various conjugated linkers (including furan and thiophene) in dye-sensitized solar cells. The study revealed that a derivative with a furan conjugated linker achieved a solar energy-to-electricity conversion efficiency of 6.58%, highlighting the potential of such compounds in solar cell technology (Se Hun Kim et al., 2011).
Antibacterial Properties
Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and investigated its in vitro antibacterial activities against clinically isolated drug-resistant bacteria. The compound showed significant activity, especially against NDM-positive bacteria A. baumannii, surpassing various commercially available drugs (A. Siddiqa et al., 2022).
Crystal Packing Influence
A study by Rahmani et al. (2016) focused on the supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds. This research explored the structural differences and interactions in compounds containing furan and thiophene, providing insights into their crystallographic behaviors (Maryam Rahmani et al., 2016).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(12-4-7-20-10-12)16-8-13(11-3-6-19-9-11)14-2-1-5-18-14/h1-7,9-10,13H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXQMIQVNCZGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CSC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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